Samarium(III) chloride hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

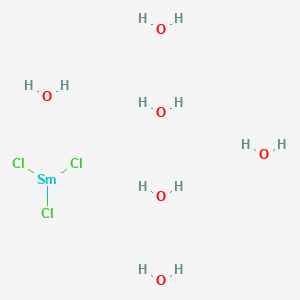

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O, CAS 13465-55-9) is a hygroscopic, cream-colored crystalline solid with a molar mass of 364.81 g/mol and a density of 2.383 g/cm³ . It is highly soluble in water (92.4 g/100 mL at 10°C) and ethanol, making it suitable for laboratory synthesis and industrial applications . The compound adopts a hexagonal UCl₃ crystal structure, with Sm³⁺ ions in nine-coordinate trigonal prismatic geometry .

Preparation Methods

Samarium(III) chloride hexahydrate can be synthesized through several methods:

-

Ammonium Chloride Route: : This method involves the initial synthesis of ammonium pentachlorosamarium from samarium oxide and ammonium chloride at reaction temperatures of 230°C : [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] The pentachloride is then heated to 350-400°C, resulting in the evolution of ammonium chloride and leaving a residue of the anhydrous trichloride : [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]

-

Direct Reaction with Hydrochloric Acid: : Samarium metal reacts with hydrochloric acid to form samarium(III) chloride : [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]

-

Dissolution in Hydrochloric Acid: : Aqueous solutions of samarium(III) chloride can be prepared by dissolving metallic samarium or samarium carbonate in hydrochloric acid .

Chemical Reactions Analysis

Samarium(III) chloride hexahydrate undergoes various types of chemical reactions:

Oxidation and Reduction: As a moderately strong Lewis acid, samarium(III) chloride can participate in oxidation-reduction reactions.

Substitution Reactions: It can undergo substitution reactions with other halides or ligands.

Coordination Chemistry: Samarium(III) chloride forms complexes with various ligands, which can be used in coordination chemistry.

Common reagents used in these reactions include hydrochloric acid, ammonium chloride, and various ligands. Major products formed from these reactions include samarium complexes and other samarium salts .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Samarium Metal

- Samarium(III) chloride hexahydrate serves as a precursor for the production of samarium metal, which is essential in the manufacturing of high-performance magnets used in various electronic devices. The process typically involves electrolysis of a molten salt mixture containing anhydrous samarium chloride combined with sodium or calcium chloride .

2. Preparation of Organometallic Compounds

- The compound is employed in the synthesis of organometallic complexes, such as bis(pentamethylcyclopentadienyl)alkylsamarium(III). These compounds have significant implications in catalysis and materials science .

3. Catalysis

- This compound has been investigated for its catalytic properties in various chemical reactions, including those in petroleum refining and environmental protection . Its Lewis acid characteristics make it suitable for facilitating numerous organic transformations.

4. Research on New Compounds

- In laboratory settings, this compound is utilized as a starting material for exploring new samarium-based compounds, contributing to the development of novel materials with unique properties .

Industrial Applications

1. Rare Earth Fertilizers

- The compound is used in the production of rare earth fertilizers, which are crucial for enhancing soil fertility and agricultural productivity .

2. Polishing Powders

- Due to its chemical properties, this compound is incorporated into polishing powders, particularly for optical applications where precise surface finishes are required .

Case Studies

Case Study 1: Thermal Decomposition Analysis

In a study examining the thermal decomposition of this compound, researchers utilized thermogravimetric analysis (TGA) to monitor weight loss associated with water removal and subsequent formation of anhydrous samarium chloride. The results indicated that controlled heating up to 240 °C effectively produced dry samarium(III) chloride without significant impurities .

Case Study 2: Encapsulation in Carbon Nanotubes

Another investigation focused on encapsulating samarium(III) chloride within carbon nanotubes to enhance its properties for potential applications in nanotechnology. High-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) confirmed successful encapsulation, suggesting improved stability and functionality when integrated into composite materials .

Mechanism of Action

The mechanism of action of samarium(III) chloride hexahydrate involves its role as a Lewis acid. It can coordinate with various ligands, facilitating reactions by stabilizing transition states and intermediates . In biological systems, samarium compounds can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Other Lanthanide Chloride Hexahydrates

Lanthanide chlorides share structural similarities but differ in ionic radii, solubility, and application-specific reactivity.

Notable Differences:

- Solubility : SmCl₃·6H₂O exhibits higher solubility than DyCl₃·6H₂O but lower than LaCl₃·6H₂O, reflecting ionic radius trends (La³⁺ > Sm³⁺ > Dy³⁺) .

- Thermal Stability : SmCl₃·6H₂O decomposes at 686°C, while LaCl₃·6H₂O remains stable up to 860°C, making the latter preferable for high-temperature processes .

Comparison with Other Samarium Salts

Samarium salts vary significantly in reactivity and application based on the anion.

Functional Contrasts :

- Sm(NO₃)₃·6H₂O: Preferred in sol-gel synthesis due to nitrate’s oxidative properties, enabling rapid precursor decomposition for nanoparticle formation .

- SmBr₃·6H₂O : Lower solubility in water limits its use in aqueous systems but enhances utility in anhydrous organic reactions .

Comparison with Transition Metal Chlorides

Transition metal chlorides often serve as co-catalysts or dopants alongside SmCl₃·6H₂O.

Synergistic Uses :

- In CNF/Sm/Co composites, SmCl₃·6H₂O improves fiber strength, while CoCl₂·6H₂O introduces magnetic functionality .

Stability and Reactivity

- Hygroscopicity : SmCl₃·6H₂O rapidly absorbs moisture, requiring storage in anhydrous conditions .

- Thermal Decomposition : Upon heating, it releases HCl and forms SmOCl, unlike EuCl₃·6H₂O, which forms EuOCl at lower temperatures .

- Toxicity : Oral LD₅₀ in rats is 3.073 mg/kg, comparable to other lanthanides but less toxic than transition metals like CoCl₂ .

Biological Activity

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and biological activities. This article delves into the biological activity of SmCl₃·6H₂O, its mechanisms of action, potential applications in medicine, and relevant case studies.

This compound is a pale yellow crystalline solid, highly soluble in water, with a molecular weight of 364.81 g/mol. Its structure consists of samarium ions coordinated with chloride ions, forming a hexahydrate when it absorbs water. The compound can be synthesized through various methods, including the reaction of samarium oxide with hydrochloric acid or ammonium chloride .

1. Apoptosis Induction in Cancer Cells

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in human cancer cells, potentially making it a candidate for cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and subsequent apoptosis.

2. Interaction with Biological Molecules

This compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can influence cellular processes such as gene expression and protein synthesis, offering potential applications in drug delivery systems and targeted therapies .

3. Magnetic Resonance Imaging (MRI) Contrast Agent

Due to its paramagnetic properties, SmCl₃·6H₂O is being explored as a contrast agent for MRI. Its ability to enhance the contrast of images may improve diagnostic capabilities in medical imaging .

Table 1: Summary of Biological Activities and Applications

Case Studies

- Cancer Cell Line Studies : A study investigated the effects of SmCl₃·6H₂O on different cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through ROS-mediated pathways. The results suggest potential therapeutic applications in oncology.

- Drug Delivery Systems : Research has shown that samarium(III) chloride can bind to nucleic acids, enhancing the delivery of therapeutic agents into cells. This property is being explored for developing novel drug delivery systems targeting specific tissues or tumors .

- MRI Applications : Preliminary studies indicate that SmCl₃·6H₂O can improve MRI imaging quality due to its magnetic properties. Further research is needed to evaluate its safety and efficacy as a contrast agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of SmCl₃·6H₂O relevant to laboratory handling?

SmCl₃·6H₂O is a pale yellow crystalline solid (hexahydrate) with a molecular weight of 364.81 g/mol. It is hygroscopic, rapidly absorbing moisture to form a hydrated structure . Key properties include:

- Solubility : Highly soluble in water (92.4 g/100 mL at 10°C) and ethanol .

- Melting Point : 686°C (anhydrous form) .

- Hygroscopicity : Requires storage in a dry, inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis .

- Safety : Causes skin and eye irritation; use PPE (gloves, goggles) and avoid inhalation .

Q. What is the standard synthesis method for SmCl₃·6H₂O?

The compound is synthesized by reacting samarium metal with hydrochloric acid under an inert atmosphere (N₂/Ar) to prevent oxidation. The solution is heated to evaporate water, yielding the hexahydrate . Critical Note : Direct heating of the hydrate above 110°C may lead to partial hydrolysis; controlled dehydration under vacuum is recommended for anhydrous forms .

Q. How should SmCl₃·6H₂O be stored to ensure stability?

Store in airtight containers under dry inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, as hygroscopicity promotes hydrolysis and degradation . For long-term stability, monitor for discoloration (indicative of oxidation) .

Q. What analytical techniques are suitable for characterizing SmCl₃·6H₂O?

- XRD : Confirms crystalline structure and phase purity .

- NMR Spectroscopy : Studies ligand dynamics in solution (e.g., solvation effects) .

- UV-Vis Spectroscopy : Tracks samarium ion coordination changes in aqueous/organic solvents .

Advanced Research Questions

Q. How can hydrolysis of SmCl₃·6H₂O be mitigated in synthetic protocols?

Hydrolysis occurs when the compound is heated or exposed to moisture. To prevent this:

- Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques for moisture-sensitive reactions .

- Employ in situ dehydration with molecular sieves or silica gel in reaction mixtures .

Q. What role does SmCl₃·6H₂O play in catalytic systems, and how can its efficiency be optimized?

SmCl₃·6H₂O acts as a Lewis acid catalyst in organic synthesis (e.g., Friedel-Crafts alkylation). Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance ion dissociation and catalytic activity .

- Doping : Combining with transition metals (e.g., Co) in nanocomposites improves thermal stability and catalytic performance in high-temperature reactions .

Q. How does the hydration state affect SmCl₃ reactivity in coordination chemistry?

The hexahydrate form ([Sm(H₂O)₆]³⁺) exhibits distinct coordination behavior compared to anhydrous SmCl₃. Key considerations:

- Ligand Displacement : Hydrated Sm³⁺ readily exchanges water ligands with stronger donors (e.g., EDTA in sol-gel synthesis) .

- Thermal Stability : Dehydration at >110°C alters Lewis acidity, impacting reactivity in solid-state reactions .

Q. What are the challenges in using SmCl₃·6H₂O for luminescence studies, and how can they be addressed?

Samarium(III) has weak luminescence due to low absorption coefficients. Enhance signal by:

- Sensitization : Use organic ligands (e.g., β-diketonates) to transfer energy to Sm³⁺ .

- Surface-Enhanced Raman Spectroscopy (SERS) : Adsorb SmCl₃ on plasmonic nanoparticles (e.g., Au/Ag) to amplify signals .

Q. How can contamination from hydrolysis byproducts be detected and minimized?

Hydrolysis produces SmOCl or Sm(OH)₃, detectable via:

- FTIR : Peaks at ~3500 cm⁻¹ (O-H stretching) indicate hydroxide formation .

- TGA : Mass loss steps between 100–200°C confirm residual water or decomposition . Prevention : Pre-dry the compound under vacuum and use rigorously anhydrous conditions .

Q. What are the implications of SmCl₃·6H₂O’s solubility profile for solvent selection in electrochemical studies?

High water solubility limits use in non-aqueous systems. Alternatives:

- Ionic Liquids : Provide a non-aqueous, conductive medium for studying Sm³⁺ redox behavior .

- Ethanol-Water Mixtures : Adjust solvent ratios to balance solubility and electrochemical stability .

Q. Methodological Notes

- Contradiction Analysis : While suggests evaporating aqueous solutions to isolate SmCl₃·6H₂O, cautions that rapid heating may cause hydrolysis. Resolve by using low-temperature rotary evaporation under reduced pressure .

- Data Gaps : Limited toxicity data (oral LD₅₀ = 3.073 mg/kg in rats ) warrants cautious handling. Prioritize fume hood use for powder handling .

Properties

CAS No. |

13465-55-9 |

|---|---|

Molecular Formula |

Cl3H12O6Sm |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

samarium(3+);trichloride;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

InChI Key |

TXVNDKHBDRURNU-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.Cl[Sm](Cl)Cl |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sm+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.